[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol
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Overview
Description
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 2-methylpropyl hydrazine, and reacting it with a diketone to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated with a halomethyl compound to introduce the piperidine moiety.
Formation of the piperidine ring: The intermediate is cyclized to form the piperidine ring.
Introduction of the phenylethyl group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Reduction: The final step involves the reduction of the intermediate to form the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the methanol group to a methyl group.
Substitution: The phenylethyl and pyrazole moieties can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Methyl derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Hydrolysis products: Smaller fragments of the original compound.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of new organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development: Its structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Therapeutic applications: It may have potential as a therapeutic agent for various diseases.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methane: Similar structure but lacks the methanol group.
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]acetone: Similar structure with an acetone group.
Uniqueness
The presence of the methanol group in [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol provides unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18(2)13-20-14-21(24-23-20)15-25-12-6-10-22(16-25,17-26)11-9-19-7-4-3-5-8-19/h3-5,7-8,14,18,26H,6,9-13,15-17H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHCLIRQMMABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCCC(C2)(CCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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